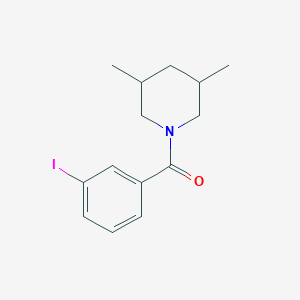

1-(2-Iodobenzoyl)-1,2,3,4-tetrahydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Iodobenzoyl)-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C17H12INO3. It belongs to the class of tetrahydroquinolines, which are bicyclic compounds containing a quinoline ring fused to a cyclohexane ring. The iodobenzoyl group (C6H4I) is attached to the tetrahydroquinoline core.

Preparation Methods

The synthesis of 1-(2-iodobenzoyl)-1,2,3,4-tetrahydroquinoline involves acylation of 6-methoxy-1H-indole-3-formaldehyde with the corresponding acyl chloride. Here’s the synthetic route:

- Reagents:

- 6-Methoxy-1H-indole-3-formaldehyde

- Acyl chloride (e.g., benzoyl chloride)

- Procedure:

- Sodium hydride (NaH) is suspended in anhydrous N,N-dimethylformamide (DMF).

- 6-Methoxy-1H-indole-3-formaldehyde is added to the NaH/DMF mixture.

- The acyl chloride (e.g., benzoyl chloride) is then added dropwise.

- The reaction proceeds, resulting in the formation of this compound.

Chemical Reactions Analysis

1-(2-Iodobenzoyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions:

Acylation: As described above, it participates in acylation reactions.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Substitution: The iodine atom can be substituted with other nucleophiles.

Oxidation: Oxidation of the tetrahydroquinoline ring system may lead to various products.

Scientific Research Applications

This compound finds applications in several fields:

Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.

Biological Studies: Researchers explore its interactions with biological targets.

Industry: It could be used in the synthesis of other compounds.

Mechanism of Action

The precise mechanism by which 1-(2-iodobenzoyl)-1,2,3,4-tetrahydroquinoline exerts its effects depends on its specific application. It may interact with cellular receptors, enzymes, or signaling pathways.

Comparison with Similar Compounds

While there are no direct analogs of this compound, its structural features make it distinct. Similar compounds include other iodobenzoyl-substituted quinolines or tetrahydroquinolines.

Properties

Molecular Formula |

C16H14INO |

|---|---|

Molecular Weight |

363.19 g/mol |

IUPAC Name |

3,4-dihydro-2H-quinolin-1-yl-(2-iodophenyl)methanone |

InChI |

InChI=1S/C16H14INO/c17-14-9-3-2-8-13(14)16(19)18-11-5-7-12-6-1-4-10-15(12)18/h1-4,6,8-10H,5,7,11H2 |

InChI Key |

XZCRELQWCKWNOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CC=C3I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(propanoylamino)benzamide](/img/structure/B11176544.png)

![10-(2-ethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11176551.png)

![3-(4-chlorophenyl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11176553.png)

![2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-N-propylbenzamide](/img/structure/B11176562.png)

![7-(4-bromophenyl)-3-(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11176564.png)

![9-(3,5-difluorophenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11176568.png)

![6-{[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11176569.png)

![2-methyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B11176594.png)